molecular formula C19H17FN2OS B2962995 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 922646-14-8

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2962995
CAS No.: 922646-14-8
M. Wt: 340.42
InChI Key: MZSZUBOFOWLFLO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This chemical features a thiazole core linked to a 3,4-dimethylphenyl ring and a 4-fluorophenylacetamide group, a structural motif common in pharmacologically active molecules. The compound's core structure is closely related to several derivatives documented for their central nervous system (CNS) activity. Specifically, structural analogs based on the N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl] scaffold have demonstrated potent anticonvulsant properties in preclinical research . The mechanism of action for such compounds is often associated with the facilitation of GABAergic neurotransmission. The 1,3,4-thiadiazole and thiazole moieties are known to contribute to this activity by potentially modulating the GABAA receptor, leading to the release of chloride ions that prevent the propagation of abnormal electrical activity in the brain . This makes the compound a valuable candidate for research into novel therapies for epilepsy and other neurological disorders. Furthermore, the incorporation of the 2-(4-fluorophenyl)acetamide group is a common bioisosteric strategy in drug design, which can enhance the molecule's metabolic stability and binding affinity. The inherent aromaticity and the presence of the =N-C-S- moiety within the thiazole ring contribute to the molecule's in vivo stability and ability to cross the blood-brain barrier, a critical characteristic for CNS-active agents . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-3-6-15(9-13(12)2)17-11-24-19(21-17)22-18(23)10-14-4-7-16(20)8-5-14/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSZUBOFOWLFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate thiazole derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the thiazole intermediate.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Processes: Interfering with essential cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole-acetamides are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Properties Biological Activity Reference
Target Compound Thiazole-4: 3,4-dimethylphenyl; Acetamide: 4-fluorophenyl High lipophilicity, potential CNS permeability Inferred antimicrobial/antifungal activity (based on analogues)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide: 3,4-dichlorophenyl Increased halogen bonding capacity Antibacterial (broad-spectrum)
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) Thiazole-4: 3-chloro-4-fluorophenyl; Acetamide: unsubstituted Moderate solubility, electron-deficient aryl group Kinase activation potential
2-(3,4-Dimethylphenoxy)-N-(4-methylthiazol-2-yl)acetamide (107e) Acetamide: 3,4-dimethylphenoxy; Thiazole-4: methyl Enhanced solubility (phenoxy group) Antibacterial (MIC: 6.25–12.5 µg/mL)
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide Acetamide: 4-methylphenylsulfanyl Sulfur-containing group for redox activity Undisclosed (structural analog for drug discovery)

Physicochemical and Crystallographic Properties

  • Solubility : The 4-fluorophenyl group in the target compound likely reduces aqueous solubility compared to hydroxylated analogues (e.g., 9a, 9b in ) but improves blood-brain barrier penetration .
  • Crystal Packing : Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibit twisted conformations (61.8° dihedral angle between aryl and thiazole rings), which may influence stability and formulation. The target compound’s 3,4-dimethylphenyl group could induce similar torsional strain .

Biological Activity

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H15F N2O S
Molecular Weight: 326.39 g/mol
SMILES Notation: Cc1ccc(cc1C)c1csc(NC(c2ccccc2F)=O)n1

The compound features a thiazole ring substituted with a 3,4-dimethylphenyl group and a 4-fluorophenylacetamide moiety. The presence of these functional groups is crucial for its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in the biosynthesis of essential biomolecules. This inhibition can lead to antimicrobial and anticancer effects.
  • Receptor Interaction: The thiazole ring interacts with various receptors, modulating their activity and influencing cellular pathways associated with cancer progression and inflammation.

Anticancer Activity

Numerous studies have documented the anticancer potential of thiazole derivatives, including this compound. For instance:

  • Cytotoxicity Studies: The compound's cytotoxicity was evaluated against various cancer cell lines. It demonstrated significant activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR): Research indicates that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. Specifically, methyl substitutions at positions 3 and 4 of the phenyl ring are critical for increasing potency against cancer cells .
CompoundCell LineIC50 (µg/mL)
This compoundA431< 1.98
DoxorubicinA431Reference

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial Studies: It has been tested against both Gram-positive and Gram-negative bacteria. The results indicate that it possesses significant antibacterial activity, outperforming some conventional antibiotics .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.5 µg/mL
S. aureus0.8 µg/mL

Case Studies

  • In Vivo Evaluation: A study assessed the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to controls .
  • Molecular Docking Studies: Computational studies have provided insights into the binding affinities of this compound to target proteins involved in cancer pathways. These studies suggest that the compound forms stable interactions with active sites of key enzymes involved in tumor growth .

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